molecular formula C17H19FN2O4S2 B2548470 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide CAS No. 954702-52-4

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2548470
CAS No.: 954702-52-4
M. Wt: 398.47
InChI Key: VGLUOYZNVRJWDJ-UHFFFAOYSA-N
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Description

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a synthetic organic compound. Its complex structure suggests it likely has specialized applications in fields like medicinal chemistry, pharmacology, and possibly materials science. Each segment of the molecule contributes to its overall functionality and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide typically involves multi-step synthesis

  • Tetrahydroisoquinoline Synthesis: This can be achieved through hydrogenation of isoquinoline in the presence of a suitable catalyst.

  • Ethylsulfonyl Introduction: Ethyl sulfonyl chloride can be reacted with the tetrahydroisoquinoline core under basic conditions.

  • 3-Fluorobenzenesulfonamide Attachment: This step involves reacting the intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrially, the production might involve optimizing each step to maximize yield and purity. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The ethylsulfonyl group might be oxidized to a sulfone.

  • Reduction: Under specific conditions, selective reduction of functional groups might occur, possibly altering the tetrahydroisoquinoline ring.

  • Substitution: The benzene ring with a fluorine atom could undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Agents like potassium permanganate or peracids.

  • Reduction: Catalytic hydrogenation or metal hydrides.

  • Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products

The primary products from these reactions vary but could include oxidized sulfones, reduced tetrahydroisoquinoline derivatives, or substituted aromatic compounds.

Scientific Research Applications

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide finds applications in multiple research domains:

  • Chemistry: As a building block in complex organic synthesis.

  • Biology: Potential as a ligand in biochemical assays.

  • Medicine: Investigated for its pharmacological properties, possibly influencing neurotransmitter pathways or as an inhibitor of specific enzymes.

  • Industry: In materials science, it may be used to create specialized polymers or advanced materials due to its unique functional groups.

Mechanism of Action

The compound's mechanism of action involves interaction with biological targets like enzymes or receptors. Its structure allows it to fit into specific binding sites, influencing biological processes. The presence of sulfonyl and fluorine groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-bromobenzenesulfonamide

Uniqueness

What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide apart is its specific functional groups combination, influencing its physicochemical properties and reactivity. The ethylsulfonyl and 3-fluorobenzenesulfonamide groups confer unique attributes, potentially enhancing biological activity and industrial utility.

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Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLUOYZNVRJWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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